molecular formula C36H70N2O2 B13107018 1,1'-Dihydropyrimidine-1,3(2h,4h)-diyldihexadecan-1-one CAS No. 32644-62-5

1,1'-Dihydropyrimidine-1,3(2h,4h)-diyldihexadecan-1-one

Cat. No.: B13107018
CAS No.: 32644-62-5
M. Wt: 563.0 g/mol
InChI Key: YVUCHERXMJYDBW-UHFFFAOYSA-N
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Description

1,1’-Dihydropyrimidine-1,3(2H,4H)-diyldihexadecan-1-one is a synthetic organic compound with the molecular formula C36H70N2O2 It is characterized by the presence of a dihydropyrimidine ring system bonded to two hexadecanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Dihydropyrimidine-1,3(2H,4H)-diyldihexadecan-1-one typically involves the condensation of hexadecanone with a dihydropyrimidine precursor. One common method is the Biginelli reaction, which involves the cyclocondensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction is carried out at elevated temperatures, often in the presence of a catalyst such as hydrochloric acid or acetic acid.

Industrial Production Methods

Industrial production of 1,1’-Dihydropyrimidine-1,3(2H,4H)-diyldihexadecan-1-one may involve large-scale Biginelli reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-Dihydropyrimidine-1,3(2H,4H)-diyldihexadecan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The dihydropyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted dihydropyrimidine derivatives.

Scientific Research Applications

1,1’-Dihydropyrimidine-1,3(2H,4H)-diyldihexadecan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1’-Dihydropyrimidine-1,3(2H,4H)-diyldihexadecan-1-one involves its interaction with specific molecular targets. The dihydropyrimidine ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Dihydropyrimidine-1,3(2H,4H)-diyldi(1-octanone): Similar structure but with shorter alkyl chains.

    1,1’-[Dihydropyrimidine-1,3(2H,4H)-diylbis(methylene)]bis(1H-benzotriazole): Contains benzotriazole groups instead of hexadecanone.

    1,1’-Dihydropyrimidine-1,3(2H,4H)-diylbis(2,2-dimethyl-1-propanone): Features dimethylpropanone groups.

Uniqueness

1,1’-Dihydropyrimidine-1,3(2H,4H)-diyldihexadecan-1-one is unique due to its long alkyl chains, which can influence its solubility, stability, and interaction with biological membranes. This structural feature may enhance its potential as a bioactive compound and its utility in various applications.

Properties

CAS No.

32644-62-5

Molecular Formula

C36H70N2O2

Molecular Weight

563.0 g/mol

IUPAC Name

1-(3-hexadecanoyl-1,3-diazinan-1-yl)hexadecan-1-one

InChI

InChI=1S/C36H70N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-35(39)37-32-29-33-38(34-37)36(40)31-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3

InChI Key

YVUCHERXMJYDBW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N1CCCN(C1)C(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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